molecular formula C12H23N3O3 B13325005 tert-Butyl methyl(2-oxo-2-(pyrrolidin-3-ylamino)ethyl)carbamate

tert-Butyl methyl(2-oxo-2-(pyrrolidin-3-ylamino)ethyl)carbamate

Cat. No.: B13325005
M. Wt: 257.33 g/mol
InChI Key: VYOSIZRRDJSFFL-UHFFFAOYSA-N
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Description

tert-Butyl methyl(2-oxo-2-(pyrrolidin-3-ylamino)ethyl)carbamate is a chemical compound with the molecular formula C12H23N3O3 and a molecular weight of 257.33 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl methyl(2-oxo-2-(pyrrolidin-3-ylamino)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative under controlled conditions. The reaction is often catalyzed by palladium or other transition metals and conducted in solvents such as 1,4-dioxane . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high throughput, meeting the demands of various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl(2-oxo-2-(pyrrolidin-3-ylamino)ethyl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, hydrogen peroxide, potassium permanganate, and lithium aluminum hydride. The reactions are typically conducted under controlled temperature and pressure conditions to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

tert-Butyl methyl(2-oxo-2-(pyrrolidin-3-ylamino)ethyl)carbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl methyl(2-oxo-2-(pyrrolidin-3-ylamino)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl methyl(2-oxo-2-(pyrrolidin-3-ylamino)ethyl)carbamate include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its wide range of applications make it a valuable tool in scientific research and industrial processes .

Properties

Molecular Formula

C12H23N3O3

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl N-methyl-N-[2-oxo-2-(pyrrolidin-3-ylamino)ethyl]carbamate

InChI

InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15(4)8-10(16)14-9-5-6-13-7-9/h9,13H,5-8H2,1-4H3,(H,14,16)

InChI Key

VYOSIZRRDJSFFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(=O)NC1CCNC1

Origin of Product

United States

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